Timosaponin A1

Description

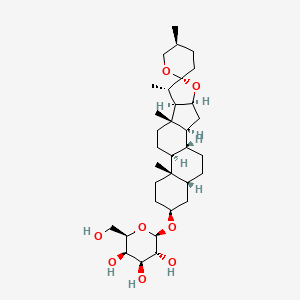

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27-,28-,29+,30+,31-,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEIIZNXGCIAAL-MYNIFUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Provenance of Timosaponin A1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, quantification, and relevant biological pathways of Timosaponin A1 (also commonly referred to as Timosaponin AIII), a steroidal saponin of significant interest to the scientific community for its diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development.

Primary Natural Source

The exclusive and well-documented natural source of this compound is the rhizome of Anemarrhena asphodeloides Bunge, a perennial plant belonging to the Liliaceae family.[1][2] This plant, known as "Zhi Mu" in traditional Chinese medicine, has been utilized for centuries for its anti-inflammatory, anti-pyretic, and anti-diabetic properties.[1][2] this compound is a key bioactive constituent responsible for many of its therapeutic effects.[3]

Quantification of this compound in Anemarrhena asphodeloides

Quantitative analysis of this compound in the rhizome of Anemarrhena asphodeloides has been performed using various analytical techniques, primarily Ultra-Performance Liquid Chromatography (UPLC). The concentration of this compound can vary depending on the extraction method and the specific plant material.

| Plant Part | Extraction Solvent | Analytical Method | Concentration of this compound | Reference |

| Rhizome | 70% Methanol | UPLC | 12.2 mg/g of extract | [4] |

| Rhizome | 75% Ethanol | UPLC-MS/MS | 33.6 mg/g of extract | [5] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a common method for the extraction and isolation of this compound from the rhizomes of Anemarrhena asphodeloides.

Workflow for Extraction and Isolation of this compound

Methodology:

-

Extraction: The dried and powdered rhizomes of Anemarrhena asphodeloides are subjected to reflux extraction with methanol. This process is typically repeated multiple times to ensure exhaustive extraction of the saponins. The resulting methanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned with n-butanol. The saponin-rich fraction, including this compound, will preferentially move into the n-butanol layer. This n-butanol fraction is collected and concentrated.[6]

-

Chromatographic Purification: The concentrated n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a solvent system, a common example being a mixture of chloroform, methanol, and water (e.g., in a 7:3:1 ratio for the lower layer), to separate the different components.[6] Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing pure this compound.

Quantification by UPLC-MS/MS

A sensitive and selective Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method can be employed for the quantification of this compound in biological matrices or plant extracts.

General UPLC-MS/MS Workflow for this compound Quantification

Methodological Parameters (Example):

-

Chromatographic System: Waters ACQUITY UPLC system.[4]

-

Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase: A gradient elution using acetonitrile and water is commonly employed.

-

Detection: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, particularly in the context of cancer.

PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis in cancer cells.

Inhibition of PI3K/Akt/mTOR Pathway by this compound

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound can modulate this pathway, contributing to its anti-cancer effects.

Modulation of MAPK Pathway by this compound

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and immunity. This compound has demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB.[7][8]

Inhibition of NF-κB Pathway by this compound

Conclusion

This compound, naturally sourced from the rhizomes of Anemarrhena asphodeloides, presents a compelling profile for further investigation in drug discovery and development. Its well-characterized chemical nature, established methods for quantification and isolation, and its modulatory effects on key signaling pathways provide a solid foundation for future research into its therapeutic potential. This guide offers a consolidated resource for scientists working on this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Timosaponin AIII, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Timosaponin AIII: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the pharmacokinetics of timosaponin AIII, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of timosaponin A-III [bio-protocol.org]

- 7. Timosaponin AIII and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

The Biosynthesis of Timosaponin A1 in Anemarrhena asphodeloides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timosaponin A1, a major bioactive steroidal saponin from the traditional medicinal plant Anemarrhena asphodeloides, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final complex molecule. It includes a summary of the key genes and enzymes involved, their functional characterization, and the putative regulatory mechanisms governing the pathway. This guide also presents detailed experimental protocols for the investigation of this pathway and organizes the available quantitative data into structured tables to facilitate further research and development.

Introduction

Anemarrhena asphodeloides Bunge is a perennial herb whose rhizomes are a vital component of traditional Chinese medicine. The primary active constituents of these rhizomes are steroidal saponins, with this compound being a significant representative. These compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. The intricate chemical structure of this compound necessitates a complex biosynthetic pathway, the elucidation of which is a key objective for metabolic engineering and synthetic biology approaches aimed at sustainable production. This guide synthesizes the current understanding of this pathway, providing a technical resource for researchers in the field.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, a steroidal saponin, originates from the isoprenoid pathway, leading to the formation of a cholesterol precursor, which is then elaborately modified. The pathway can be broadly divided into three main stages: the formation of the cycloartenol backbone, the conversion of cycloartenol to cholesterol, and the subsequent modifications of cholesterol to yield this compound.

Formation of the Cycloartenol Backbone

Like other plant sterols, the biosynthesis of the fundamental carbon skeleton of this compound begins with the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by cycloartenol synthase.

-

Key Enzyme: Cycloartenol Synthase (CAS)

-

Gene in A. asphodeloides: AaOSCR12[1]

-

Function: Catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the first committed step in the biosynthesis of sterols in plants[1].

Conversion of Cycloartenol to Cholesterol

Cycloartenol undergoes a series of enzymatic modifications to be converted into cholesterol. This part of the pathway involves enzymes such as sterol methyltransferases and sterol side-chain reductases.

-

Key Enzymes:

-

Function: These enzymes are involved in the modification of the sterol side chain, leading to the formation of cholesterol. AaSMT1 and AaSSR2 represent branching points towards the biosynthesis of other phytosterols[1].

Post-Cholesterol Modifications and Glycosylation

Cholesterol serves as the precursor for the aglycone of this compound. This transformation involves a series of oxidation and hydroxylation reactions catalyzed by cytochrome P450 monooxygenases, followed by glycosylation steps mediated by UDP-glycosyltransferases.

-

Key Enzymes:

-

Cytochrome P450 Monooxygenases: AaCYP90B27 and AaCYP90B2 are responsible for the post-modification of the cholesterol skeleton to form the steroidal saponin precursor[1].

-

26-O-β-glucosidase: AaF26G1 facilitates the conversion of furostanol-type timosaponins to the spirostanol-type, which is a key step in the formation of many bioactive timosaponins[1]. The specific UDP-glycosyltransferases responsible for attaching the sugar moieties to the this compound aglycone have not yet been fully characterized in A. asphodeloides.

-

The proposed biosynthetic pathway is illustrated in the following diagram:

References

Timosaponin A1: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timosaponin A1 is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a perennial plant used in traditional Chinese medicine. As a member of the saponin family, it is characterized by a steroidal aglycone linked to a sugar moiety. While its close analog, Timosaponin AIII, has been the subject of extensive research for its diverse pharmacological activities, including anti-cancer and anti-inflammatory effects, specific data on this compound remains limited in publicly available scientific literature. This guide provides a consolidated summary of the known physical and chemical properties of this compound and highlights areas where further research is needed.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The available data for this compound is summarized in the table below.

| Property | Data | Reference |

| Chemical Structure | Sarsasapogenin-3-O-β-galactopyranoside | [1] |

| Molecular Formula | C₃₃H₅₄O₈ | [2] |

| Molecular Weight | 578.78 g/mol | [1] |

| CAS Number | 68422-00-4 | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at 31.25 mg/mL (requires sonication and warming to 60°C) | [1] |

| Storage and Stability | Store at -20°C for up to one month or at -80°C for up to six months. Solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. | [1] |

Biological Activity and Mechanism of Action

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. While its structural similarity to other bioactive timosaponins suggests potential pharmacological effects, there is a lack of dedicated studies investigating its properties. The well-documented anti-inflammatory, neuroprotective, and anti-cancer activities of Timosaponin AIII cannot be directly extrapolated to this compound without empirical evidence. Further research is required to elucidate the potential therapeutic effects of this compound and the signaling pathways it may modulate.

Experimental Protocols

General Extraction and Purification Workflow for Saponins from Anemarrhena asphodeloides

The following diagram illustrates a general workflow that can be adapted for the extraction and purification of timosaponins. Optimization would be necessary to specifically isolate this compound in high purity and yield.

Analytical Methods

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a gradient elution of water and acetonitrile is a common starting point for saponin analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for the structural elucidation of this compound. While some spectral data for related compounds are available, a complete and unambiguous assignment for this compound would be necessary for definitive identification.[3]

Future Directions

The current body of scientific literature presents a clear need for further investigation into the properties of this compound. Future research should focus on:

-

Comprehensive Physicochemical Characterization: Determination of melting point, solubility in a wider range of solvents, and stability under various conditions.

-

Elucidation of Biological Activities: In vitro and in vivo studies to investigate potential anti-inflammatory, anti-cancer, neuroprotective, or other pharmacological effects.

-

Mechanism of Action Studies: Identification of the specific molecular targets and signaling pathways modulated by this compound.

-

Development of Standardized Protocols: Optimization and publication of detailed protocols for the extraction, purification, and analysis of this compound to ensure reproducibility of research findings.

This foundational knowledge is essential for unlocking the potential of this compound as a therapeutic agent or a valuable tool for biomedical research.

References

The Molecular Mechanisms of Timosaponin A1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timosaponin A1, often referred to as Timosaponin AIII (TSAIII), is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides. It has garnered significant attention in the scientific community for its potent anti-tumor, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, with a focus on its effects on key signaling pathways, induction of apoptosis, and modulation of other cellular processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Molecular Mechanisms of this compound

This compound exerts its pharmacological effects through a multi-targeted approach at the molecular level. Its primary mechanisms involve the modulation of critical signaling pathways that govern cell proliferation, survival, and death.

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to significantly inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are frequently hyperactivated in various cancers and contribute to uncontrolled cell growth and survival.

-

PI3K/Akt/mTOR Pathway: this compound inhibits the phosphorylation of key components of this pathway, including Akt and mTOR.[1] This inhibition leads to the downstream suppression of protein synthesis and cell cycle progression, ultimately inducing cell cycle arrest and apoptosis.[1]

-

MAPK/ERK Pathway: By suppressing the phosphorylation of ERK1/2, this compound disrupts the transmission of growth signals from the cell surface to the nucleus.[1] This interference with the Ras/Raf/MEK/ERK cascade contributes to its anti-proliferative effects.[1]

Induction of Apoptosis

A primary mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of the intrinsic, or mitochondrial, apoptosis pathway. Key events include:

-

Upregulation of Pro-Apoptotic Proteins: this compound increases the expression of pro-apoptotic proteins such as Bax.[1]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, it decreases the levels of anti-apoptotic proteins like Bcl-2.[1]

-

Caspase Activation: This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1][2]

Modulation of Autophagy

This compound has a complex and context-dependent role in autophagy. In some cancer cells, it can induce autophagy, which may initially act as a pro-survival mechanism. However, sustained autophagy can also lead to autophagic cell death. The interplay between this compound-induced autophagy and apoptosis is an active area of research.[1]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.41 | [1] |

| HCT-15 | Colorectal Cancer | 6.1 | [1] |

| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [1] |

| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [1] |

| BT474 | Breast Cancer | ~2.5 | [3] |

| MDAMB231 | Breast Cancer | ~6.0 | [3] |

| HeLa | Cervical Cancer | ~10.0 | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: this compound suppresses the MAPK/ERK signaling pathway.

Caption: this compound induces apoptosis via the intrinsic pathway.

Caption: Experimental workflow for the MTT cell viability assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4][5]

Materials:

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[6]

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 10 µL of MTT reagent (5 mg/mL) to each well.[6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Gently pipette to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in ice-cold RIPA buffer. Centrifuge the lysates and collect the supernatant.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: After further washing, add the ECL chemiluminescence detection reagent and visualize the protein bands using an imaging system.[8]

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.[9][10]

Materials:

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips or in culture plates and treat with this compound as described for the other assays.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[11]

-

Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization solution for 2-5 minutes on ice.[9]

-

TUNEL Reaction: Wash the cells again and then incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[11]

-

Detection: Wash the cells to remove unincorporated nucleotides. If using a fluorescently labeled dUTP, the cells can be directly visualized under a fluorescence microscope. If using a biotin-labeled dUTP, an additional step of incubation with a fluorescently-labeled streptavidin is required.

-

Analysis: Quantify the number of TUNEL-positive (apoptotic) cells by microscopy or flow cytometry.

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its ability to modulate multiple key signaling pathways involved in cancer cell proliferation and survival. Its inhibitory effects on the PI3K/Akt/mTOR and MAPK/ERK pathways, coupled with its capacity to induce apoptosis via the intrinsic pathway, underscore its potent anti-tumor activity. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the molecular mechanisms of this compound and its development as a novel cancer therapeutic. Researchers are encouraged to utilize this information to design and execute further studies to fully elucidate the therapeutic potential of this promising natural compound.

References

- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 3. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. bio-rad.com [bio-rad.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. cellbiologics.com [cellbiologics.com]

- 10. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Early discovery and isolation techniques of Timosaponin A1

An In-depth Technical Guide on the Early Discovery and Isolation of a Promising Saponin

For Researchers, Scientists, and Drug Development Professionals

Timosaponin A1, a steroidal saponin primarily isolated from the rhizomes of Anemarrhena asphodeloides, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide delves into the early discovery and the foundational techniques used for its isolation and purification, providing a core understanding for researchers and professionals in drug development. While pinpointing the singular, definitive "first" discovery paper proves challenging in historical literature, this document synthesizes information from early and foundational studies to present a comprehensive overview of the pioneering methods. In much of the scientific literature, this compound is synonymously referred to as Timosaponin A-III, and for the purposes of this guide, they are considered the same molecule.

From Plant to Pure Compound: Early Isolation Techniques

The initial journey to isolate this compound from Anemarrhena asphodeloides rhizomes involved a multi-step process of extraction and purification, leveraging the physicochemical properties of saponins. These early methods laid the groundwork for more refined, modern techniques.

Experimental Protocol: Foundational Solvent-Based Extraction

The cornerstone of isolating this compound has traditionally been solvent extraction. Both aqueous and alcoholic extractions have been employed, with variations in temperature and duration.

Objective: To extract a crude mixture of saponins, including this compound, from the dried rhizomes of Anemarrhena asphodeloides.

Materials:

-

Dried and powdered rhizomes of Anemarrhena asphodeloides

-

Distilled water

-

Ethanol (various concentrations, e.g., 50%, 75%, 95%)

-

Reflux apparatus or large-scale extraction vessel

-

Filtration system (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: The dried rhizomes are coarsely powdered to increase the surface area for efficient solvent penetration.

-

Hot Water Extraction:

-

The powdered rhizomes are refluxed with distilled water.[1] The ratio of plant material to solvent typically ranges from 1:5 to 1:10 (w/v).

-

The extraction is carried out at the boiling point of water for several hours and is often repeated multiple times to ensure maximum yield.

-

-

Ethanol Extraction:

-

Alternatively, the powdered rhizomes are extracted with ethanol, often at elevated temperatures using a reflux setup.[2] The concentration of ethanol can be varied, with 50% or 75% being common choices.

-

The extraction is typically performed for 1-2 hours and repeated 2-3 times.

-

-

Filtration and Concentration:

-

The resulting extracts are filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Experimental Protocol: Early Chromatographic Purification

Following crude extraction, a series of chromatographic techniques were employed to separate this compound from the complex mixture of other saponins, flavonoids, and plant metabolites.

Objective: To purify this compound from the crude saponin extract.

Materials:

-

Crude saponin extract

-

Silica gel for column chromatography

-

Macroporous resins (e.g., HPD100)

-

Solvents for chromatography (e.g., n-butanol, methanol, water, ethyl acetate)

-

Glass chromatography columns

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)

Procedure:

-

Liquid-Liquid Partitioning:

-

The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.[1] The saponin fraction, including this compound, tends to concentrate in the n-butanol fraction.

-

-

Macroporous Resin Column Chromatography:

-

The n-butanol fraction is dissolved in an appropriate solvent and loaded onto a macroporous resin column.

-

The column is first washed with water to remove highly polar impurities.

-

A stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol) is used to elute the saponins. Fractions are collected and monitored by TLC.

-

-

Silica Gel Column Chromatography:

-

Fractions enriched with this compound are further purified using silica gel column chromatography.

-

A solvent system, typically a mixture of chloroform, methanol, and water in varying ratios, is used for elution.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification to achieve high purity, preparative HPLC is employed. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

Quantitative Data from Isolation Studies

| Parameter | Method | Value | Reference |

| Extraction Yield (Total Saponins) | Hot water extraction followed by n-butanol partitioning | > 6% | [1] |

| Purity after Macroporous Resin | HPD100 resin with ethanol gradient elution | ~50% (for Timosaponin BII) | |

| Content in Rhizome | UPLC-MS/MS analysis | 33.6 mg/g (unprocessed) | [3] |

| Content in Rhizome | UPLC-MS/MS analysis | 38.4 mg/g (salt-processed) | [3] |

| Recovery from Plasma | UPLC-MS/MS analysis | > 91.0% | [3] |

Early Biological Activity Investigations and Associated Signaling Pathways

Initial investigations into the biological effects of this compound revealed a spectrum of pharmacological activities, which have been explored in greater detail in recent years. Early studies laid the foundation for understanding its potential therapeutic applications.

-

Anti-inflammatory Effects: Early research indicated that this compound possesses anti-inflammatory properties.[4][5] Later studies have elucidated that these effects are, in part, mediated through the inhibition of the NF-κB signaling pathway .[4][6] This pathway is a central regulator of inflammatory responses, and its inhibition by this compound leads to a decrease in the production of pro-inflammatory cytokines.

-

Anti-cancer Activity: The cytotoxic effects of this compound against various cancer cell lines were identified in early pharmacological screenings. More recent and detailed investigations have shown its involvement in modulating key signaling pathways in cancer progression, such as the PI3K/Akt pathway .[1][6] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

-

Neuroprotective Effects: Foundational studies on the traditional uses of Anemarrhena asphodeloides for cognitive ailments prompted investigations into the neuroprotective properties of its constituents. This compound was found to ameliorate learning and memory deficits in preclinical models.[4][7]

Visualizing the Processes

To better illustrate the workflows and relationships described, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Simplified signaling pathways influenced by this compound.

References

- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Timosaponin AIII: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Timosaponin AIII, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C33H54O8 | CID 71767755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Timosaponin A1: A Comprehensive Technical Review of In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timosaponin A1, a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing in vitro and in vivo studies on this compound, with a focus on its anti-cancer, anti-obesity, and anti-diabetic properties. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways modulated by this compound.

In Vitro Effects of this compound

This compound has demonstrated a range of biological effects in various cell-based assays, most notably its selective cytotoxicity towards cancer cells while being less harmful to non-transformed cells[1][2]. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, as well as the inhibition of cell migration and angiogenesis.[3][4]

Anti-Cancer Effects

This compound exhibits potent anti-proliferative activity across a variety of cancer cell lines. This effect is largely attributed to its ability to induce programmed cell death and modulate key signaling pathways involved in cell survival and proliferation.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (24h) | Key Findings | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.41 µM | Induces over 90% apoptosis at 15 µM. | [4] |

| MDA-MB-231 | Breast Cancer | Not specified | Induces ER stress and inhibits mTORC1. | [1] |

| BT474 | Breast Cancer | Not specified | Induces ER stress and inhibits mTORC1. | [1] |

| A549 | Non-small-cell lung cancer | Not specified | Promotes autophagy and apoptosis. | [3] |

| H1299 | Non-small-cell lung cancer | Not specified | Promotes autophagy and apoptosis. | [3] |

| HCT-15 | Colon Cancer | Not specified | Causes G0/G1 and G2/M phase cell cycle arrest. | [4] |

| Jurkat | T-cell acute lymphoblastic leukemia | Not specified | Suppresses the PI3K/AKT/mTOR signaling pathway. | [3] |

| CNE-1 | Nasopharyngeal Carcinoma | Not specified | Synergistic pro-apoptotic activity with paclitaxel. | [5] |

| HNE-2 | Nasopharyngeal Carcinoma | Not specified | Synergistic pro-apoptotic activity with paclitaxel. | [5] |

| AGS | Gastric Cancer | ~2-3 µM (48h) | Induces oxidative stress and blocks autophagic flux. | [6] |

| HGC27 | Gastric Cancer | ~2-3 µM (48h) | Induces oxidative stress and blocks autophagic flux. | [6] |

Anti-Angiogenic Effects

This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that this compound can suppress VEGF-induced proliferation, migration, invasion, and tube formation.[3][7] This anti-angiogenic activity is linked to the downregulation of the VEGF/PI3K/Akt/MAPK signaling pathway.[3][4]

Anti-Obesity and Anti-Diabetic Effects

Recent studies have highlighted the potential of this compound in metabolic regulation.

-

Inhibition of Adipogenesis: In 3T3-L1 adipocytes, this compound was found to suppress adipogenesis and lipogenesis without significant cytotoxicity at concentrations up to 10 µM.[8] It achieves this by downregulating key adipogenic transcription factors, C/EBPα and PPARγ, and upregulating AMPK, a crucial regulator of cellular energy homeostasis.[8]

-

Stimulation of GLP-1 Secretion: this compound has been shown to significantly increase the secretion of glucagon-like peptide-1 (GLP-1) in NCI-H716 intestinal cells in a concentration-dependent manner.[8] This effect is mediated through the increased phosphorylation of PKAc and AMPK.[8]

In Vivo Effects of this compound

Animal studies have corroborated the therapeutic potential of this compound observed in vitro, demonstrating its efficacy in models of cancer, obesity, diabetes, and neurological disorders.

Anti-Cancer and Anti-Angiogenic Activity

In vivo studies have shown that this compound can reduce tumor growth by modulating apoptosis-related proteins like XIAP in hepatocellular carcinoma models.[4] Furthermore, its anti-angiogenic effects have been confirmed in a transgenic zebrafish model (Tg(fli-1a: EGFP)y1), where it inhibited the growth of intersegmental and sub-intestinal vessels.[3][4]

Anti-Obesity and Anti-Diabetic Activity

In a high-fat diet (HFD)-induced obesity mouse model, oral administration of this compound (10 mg/kg) for four weeks led to a significant attenuation of body weight gain and a reduction in food intake compared to the HFD control group.[8] The treatment also mitigated hepatic steatosis, a common complication of obesity.[8]

Table 2: In Vivo Effects of this compound on High-Fat Diet-Induced Obesity in Mice

| Parameter | HFD Group | HFD + this compound (10 mg/kg) Group | Outcome | Reference |

| Body Weight | Significantly increased | Significantly attenuated gain | Anti-obesity effect | [8] |

| Food Intake | Standard | Reduced | Appetite suppression | [8] |

| Hepatic Steatosis | Evident | Significantly inhibited | Hepatoprotective effect | [8] |

Neuroprotective Effects

This compound has been shown to ameliorate learning and memory deficits in mice, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.[9] Its neuroprotective mechanisms include the inhibition of acetylcholinesterase (AChE) activity and the suppression of neuroinflammation by reducing NF-κB activation in microglial and neuroblastoma cells.[9]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have characterized its absorption, distribution, metabolism, and excretion. After oral administration, this compound undergoes extensive metabolism, including deglycosylation, oxidation, and dehydrogenation.[3][10] Nineteen metabolites have been identified in rat plasma, bile, urine, and feces.[3][10]

Table 3: Pharmacokinetic Parameters of this compound in Male SD Rats

| Administration Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| Intragastric | 25 | 2.74 ± 1.68 | 105.7 ± 14.9 | 921.8 ± 289.0 | [3] |

Signaling Pathways and Mechanisms of Action

This compound exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

A primary mechanism of this compound's anti-cancer activity is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers.[3][4] By suppressing this pathway, this compound inhibits cell proliferation, induces apoptosis, and stimulates autophagy.[3][7] In some contexts, this autophagy induction is a protective response, and its inhibition can enhance this compound-induced apoptosis.[1]

References

- 1. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]

- 2. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 5. Timosaponin AIII Suppresses RAP1 Signaling Pathway to Enhance the Inhibitory Effect of Paclitaxel on Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Timosaponin A3 Induces Anti-Obesity and Anti-Diabetic Effects In Vitro and In Vivo | MDPI [mdpi.com]

- 9. ovid.com [ovid.com]

- 10. Metabolites characterization of timosaponin AIII in vivo and in vitro by using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Timosaponin A1: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timosaponin A1, a prominent steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides (known as 'Zhi Mu' in Traditional Chinese Medicine), has a long history of use in treating various ailments. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-cancer, neuroprotective, and anti-inflammatory effects. We delve into the molecular mechanisms and signaling pathways modulated by this compound, supported by quantitative data from numerous preclinical studies. Detailed experimental methodologies are provided to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Anemarrhena asphodeloides has been a cornerstone of Traditional Chinese Medicine for centuries, utilized for its anti-pyretic, anti-diabetic, and anti-inflammatory properties.[1] Modern phytochemical investigations have identified this compound (also frequently referred to as Timosaponin AIII) as one of its most pharmacologically active constituents.[2] This document synthesizes the current scientific understanding of this compound, presenting its multifaceted roles and the experimental evidence that substantiates its therapeutic potential.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetics of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | Not Specified | [3] |

| A549 | Non-Small-Cell Lung Cancer | Not Specified | Not Specified | Not Specified | [3] |

| HCT-15 | Colorectal Cancer | 6.1 | Not Specified | Not Specified | [4] |

| A549/Taxol | Taxol-Resistant Lung Cancer | 5.12 | Not Specified | Not Specified | [4] |

| A2780/Taxol | Taxol-Resistant Ovarian Cancer | 4.64 | Not Specified | Not Specified | [4] |

| HEp-2 | Respiratory Syncytial Virus (RSV) Infected | 1.0 | Not Specified | Not Specified | [3] |

Table 2: In Vivo Dosage and Administration

| Animal Model | Condition | Dosage | Administration Route | Reference |

| Athymic Nude Mice | HCT-15 Xenograft | 5 mg/kg | Intraperitoneal | |

| Scopolamine-treated Mice | Learning and Memory Deficits | 20, 40 mg/kg | Oral | [5] |

| Sprague-Dawley Rats | Pharmacokinetic Study | 20 mg/kg | Oral | [1][6] |

| Sprague-Dawley Rats | Pharmacokinetic Study | 2 mg/kg | Intravenous | [1][6] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Administration Route | Reference |

| Cmax | 120.90 ± 24.97 ng/mL | Oral (20 mg/kg) | [1][6] |

| Tmax | 8 h | Oral (20 mg/kg) | [1][6] |

| t1/2 | 9.94 h | Oral (20 mg/kg) | [1][6] |

| Absolute Oral Bioavailability | 9.18% | Oral vs. Intravenous | [1][6] |

Key Pharmacological Effects and Mechanisms of Action

Anti-Cancer Activity

This compound exhibits potent anti-cancer effects across a range of malignancies through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][7]

Signaling Pathways Involved in Anti-Cancer Effects:

-

PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[8] Inhibition of this pathway leads to decreased phosphorylation of downstream targets, ultimately inducing apoptosis and autophagy in cancer cells.

-

MAPK (ERK1/2) Pathway: The compound has been observed to modulate the MAPK pathway, specifically by inhibiting ERK1/2 phosphorylation.[9] This inhibition plays a role in suppressing cancer cell migration and invasion.

-

NF-κB Pathway: this compound can suppress the activation of the NF-κB signaling pathway, which is crucial for inflammation-associated cancer progression. This leads to a reduction in the expression of pro-inflammatory cytokines and metastatic factors.[3]

Caption: this compound's anti-cancer signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential, particularly in models of learning and memory impairment.[10]

Signaling Pathways Involved in Neuroprotective Effects:

-

Acetylcholinesterase (AChE) Inhibition: this compound directly inhibits AChE activity, leading to increased levels of the neurotransmitter acetylcholine in the brain.[5][10] This mechanism is crucial for improving cognitive function. The IC50 value for AChE inhibition by this compound has been reported to be 35.4 µM.[5][10]

-

Anti-inflammatory Action in the CNS: The compound suppresses neuroinflammation by inhibiting the activation of the NF-κB signaling pathway in microglia and neurons.[3] This results in a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a S...: Ingenta Connect [ingentaconnect.com]

- 7. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Timosaponin AIII is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Timosaponin AIII inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Timosaponin AIII, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of Timosaponin A1 using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timosaponin A1 is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides. It is structurally similar to other bioactive saponins from the same plant, such as Timosaponin AIII. These compounds have garnered significant interest in the pharmaceutical industry due to their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development.

This document provides a detailed protocol for the quantification of this compound in various matrices using a High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is adapted from established protocols for the analysis of similar saponins, given the limited availability of a specifically validated method for this compound with UV detection.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample. The separation is achieved on a C18 column with a gradient elution of acetonitrile and water. Due to the lack of a strong chromophore in the this compound molecule, detection is performed at a low UV wavelength, typically around 205 nm, where the compound exhibits sufficient absorbance for quantification.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plasma samples. It can be adapted for other biological matrices or herbal extracts with appropriate modifications.

a. Materials:

-

Plasma sample containing this compound

-

Methanol (HPLC grade)

-

Internal Standard (IS) solution (e.g., Ginsenoside Re, prepare a stock solution in methanol)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

-

HPLC vials

b. Procedure:

-

To 100 µL of the plasma sample in a microcentrifuge tube, add a specified volume of the internal standard solution.

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 17,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile).

-

Vortex for 1 minute to dissolve the residue completely.

-

Centrifuge at 19,000 x g for 10 minutes to remove any remaining particulate matter.

-

Transfer the clear supernatant to an HPLC vial for analysis.

HPLC Instrumentation and Conditions

a. Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV/Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

b. Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water (HPLC grade) |

| Mobile Phase B | Acetonitrile (HPLC grade) |

| Gradient Elution | 0-10 min: 20% B; 10-30 min: 20-80% B; 30-35 min: 80% B; 35-40 min: 80-20% B; 40-45 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 205 nm |

Method Validation Parameters (Guideline)

The following table provides a guideline for the validation parameters of this HPLC method. Researchers should perform a full method validation according to ICH guidelines.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Precision (%RSD) | Intra-day: ≤ 15%; Inter-day: ≤ 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interfering peaks at the retention time of the analyte and IS |

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Quantitative Data Summary for this compound

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 25.2 | 150234 | 1.0 |

| Standard 2 | 25.3 | 301567 | 2.0 |

| Standard 3 | 25.1 | 752890 | 5.0 |

| Sample 1 | 25.2 | 453210 | 3.0 |

| Sample 2 | 25.3 | 601234 | 4.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway of this compound

The following diagram depicts a potential signaling pathway that may be modulated by this compound, based on the known effects of the structurally similar Timosaponin AIII on cancer cells. Timosaponin AIII has been shown to influence pathways such as PI3K/Akt/mTOR and ERK1/2, which are critical in cell proliferation, survival, and apoptosis.

Caption: Potential signaling pathway modulated by this compound.

Application Notes & Protocols: Extraction of Timosaponin AIII from Anemarrhena asphodeloides

Introduction

Timosaponins are a class of steroidal saponins isolated from the rhizomes of Anemarrhena asphodeloides, a plant used in traditional medicine. Among these, Timosaponin AIII is a well-studied compound with a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] This document provides a detailed protocol for the extraction, purification, and quantification of Timosaponin AIII from the dried rhizomes of Anemarrhena asphodeloides. While the user requested a protocol for Timosaponin A1, the available scientific literature predominantly focuses on Timosaponin AIII. The methodologies presented herein are standard for steroidal saponins and can be adapted for the isolation of related compounds from the same plant material.

Data Presentation

The following table summarizes quantitative data from various studies on the extraction and purification of Timosaponin AIII.

| Parameter | Value | Plant Material | Extraction Method | Reference |

| Crude Extract Yield | ||||

| 70% Methanol Extract | 120.1 g / 2 kg (6.0%) | Dried Rhizomes | 7 days at room temperature | [2] |

| Hot Water Extract | 22.09 kg / 56 kg (39.4%) | Dried Rhizomes | Reflux | [3] |

| 50% Ethanol Extract | 26.7 g / 100 g (26.7%) | Fibrous Roots | Ultrasonication | [4] |

| Saponin Fraction Yield | ||||

| n-Butanol Fraction | 21.8 g / 100 g of 70% MeOH extract | Dried Rhizomes | Liquid-liquid partitioning | [2] |

| Timosaponin AIII Content | ||||

| in 70% Methanol Extract | 12.2 mg/g | Dried Rhizomes | - | [2] |

| in n-Butanol Fraction | 40.0 mg/g | Dried Rhizomes | - | [2] |

| in 75% Ethanol Extract | 33.6 mg/g | Dried Rhizomes | Reflux | [5] |

| Final Purified Yield | ||||

| Pure Timosaponin AIII | 608.8 mg / 21.0 g of n-butanol fraction | Dried Rhizomes | Silica gel chromatography | [6] |

| High-Purity Timosaponin AIII | ~7 g / 1 kg (>97% purity) | Dried Rhizomes | Enzymatic method & chromatography | [7][8] |

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of Timosaponin AIII, synthesized from established methodologies.[1][2][3][6]

Part 1: Extraction of Crude Saponins

-

Plant Material Preparation : Start with dried rhizomes of Anemarrhena asphodeloides. Grind the rhizomes into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction :

-

Filtration and Concentration :

-

Filter the mixture through cheesecloth and then filter paper to remove the solid plant material.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

-

Part 2: Liquid-Liquid Partitioning for Saponin Enrichment

-

Solvent Partitioning :

-

Fraction Collection :

-

Combine the n-butanol fractions.

-

Evaporate the n-butanol under reduced pressure to yield a saponin-enriched fraction.[2]

-

Part 3: Chromatographic Purification of Timosaponin AIII

-

Silica Gel Column Chromatography :

-

Dissolve the saponin-enriched fraction in a minimal amount of the mobile phase.

-

Pack a silica gel column with a suitable solvent system, such as a mixture of chloroform, methanol, and water (e.g., 52:28:8, lower layer).[6]

-

Load the dissolved sample onto the column.

-

Elute the column with the same solvent system, collecting fractions.

-

-

Fraction Analysis :

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Spot the fractions on a TLC plate and develop it in a suitable solvent system.

-

Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol and heating. Saponins typically appear as purple or blue-violet spots.

-

Combine the fractions containing the compound with the same retention factor (Rf) as a Timosaponin AIII standard.

-

-

Re-chromatography and Crystallization :

-

The combined fractions may require further purification. Re-chromatograph them on another silica gel column with a different solvent system (e.g., chloroform:methanol:water at 7:3:1, lower layer).[6]

-

Concentrate the purified fractions containing Timosaponin AIII.

-

Recrystallize the compound from methanol to obtain pure Timosaponin AIII.[6]

-

Mandatory Visualization

Experimental Workflow Diagram

References

- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 2. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. phcog.com [phcog.com]

- 5. Comparison of the pharmacokinetics of timosaponin AIII, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of timosaponin A-III [bio-protocol.org]

- 7. Preparation of highly purified timosaponin AIII from rhizoma anemarrhenae through an enzymatic method combined with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Timosaponin A1 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Timosaponin A1, a steroidal saponin with potential anticancer properties. The protocols detailed below are foundational for determining the compound's efficacy and mechanism of action in various cell lines. While much of the detailed mechanistic data available is for the closely related compound, Timosaponin AIII, the methodologies presented here are directly applicable to the study of this compound. The primary structural difference between this compound and AIII lies in their sugar moieties, which can influence their cytotoxic potency.

Introduction to this compound and its Cytotoxic Potential

This compound is a natural product isolated from the rhizome of Anemarrhena asphodeloides. It belongs to a class of compounds known as steroidal saponins, which have been investigated for a range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anticancer effects. The cytotoxic properties of timosaponins are of particular interest in oncology research. These compounds have been shown to induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The selective cytotoxicity of some timosaponins towards cancer cells over normal cells makes them attractive candidates for further drug development.[1][2]

Key Cytotoxicity Assays for this compound

Several robust and well-established cell-based assays can be employed to evaluate the cytotoxicity of this compound. The choice of assay depends on the specific aspect of cell death being investigated.

-

Metabolic Viability Assays (e.g., MTT Assay): These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.

-

Membrane Integrity Assays (e.g., LDH Assay): These assays quantify the release of intracellular components, such as lactate dehydrogenase (LDH), from cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis.

-

Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells based on changes in the plasma membrane and membrane permeability.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability). Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released into the culture medium from cells with damaged plasma membranes. It serves as an indicator of cytotoxicity.

Materials:

-

This compound stock solution

-

96-well cell culture plates

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (typically 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

-

Data Analysis: Determine the amount of LDH released by subtracting the background control from all absorbance values. Calculate the percentage of cytotoxicity for each treatment relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound stock solution

-

6-well cell culture plates

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

Annexin V-FITC/PI apoptosis detection kit (commercially available)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Cell Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately using a flow cytometer.

-

Data Analysis: The cell populations are quantified based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be summarized in tables for clear comparison. Below are example tables with hypothetical data for this compound, based on typical results observed for the closely related Timosaponin AIII.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MCF-7 | Breast Cancer | 5.12 | MTT | [3] |

| MDA-MB-231 | Breast Cancer | 6.0 | Annexin V | [4] |

| A549 | Lung Cancer | 5.12 | MTT | [3] |

| HCT-15 | Colon Cancer | 6.1 | MTT | [5] |

| HepG2 | Liver Cancer | 15.41 | MTT | [2] |

| HeLa | Cervical Cancer | ~10 | MTT | [4] |

Note: The IC50 values presented are for Timosaponin AIII and serve as an illustrative example. Actual values for this compound may vary.

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells after 24h Treatment

| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 5 | 60.1 ± 3.5 | 25.3 ± 2.8 | 14.6 ± 1.9 |

| 10 | 35.7 ± 2.9 | 40.8 ± 3.1 | 23.5 ± 2.5 |

| 20 | 15.4 ± 1.8 | 55.2 ± 4.2 | 29.4 ± 3.3 |

Note: This data is hypothetical and for illustrative purposes.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]

- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Efficacy of Timosaponin A1 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timosaponin A1 is a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides. It belongs to a class of compounds that have demonstrated a range of pharmacological activities, including anti-cancer and anti-inflammatory effects. These properties make this compound a compound of interest for further investigation as a potential therapeutic agent. This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of this compound, with a focus on cancer and neuroinflammation. While much of the available in-vivo research has been conducted on the closely related compound Timosaponin AIII (TAIII), the methodologies and principles are largely applicable to the study of this compound. This document will clearly distinguish between data specific to this compound and its analogue, TAIII.

I. Anti-Cancer Efficacy of this compound and its Analogue Timosaponin AIII

A. Animal Models

The most common animal models for evaluating the anti-cancer efficacy of compounds like this compound are xenograft models in immunocompromised mice.[1] These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into mice that lack a functional immune system, such as nude or SCID mice, preventing the rejection of the human tumor.[2]

Commonly Used Mouse Strains:

-

BALB/c nude mice: Athymic mice lacking a thymus, resulting in a deficient T-cell-mediated immune response.[2]

-

SCID (Severe Combined Immunodeficiency) mice: Deficient in both T and B lymphocytes.

Recommended Cancer Cell Lines for Xenograft Models (based on TAIII studies):

-

Breast Cancer: MDA-MB-231[2]

-

Colorectal Cancer: HCT-15[3]

-

Gastric Cancer: AGS[5]

-

Taxol-Resistant Lung and Ovarian Cancer Cell Lines [1]

B. Data Presentation: Anti-Cancer Efficacy of Timosaponin AIII

The following tables summarize quantitative data from studies on Timosaponin AIII, which can serve as a reference for designing and evaluating studies on this compound.

Table 1: In Vitro Cytotoxicity of Timosaponin AIII against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| HCT-15 | Colorectal Cancer | 6.1[3] |

| HepG2 | Liver Cancer | 15.41[6] |

| MDA-MB-231 | Breast Cancer | Not specified[7] |

| BT474 | Breast Cancer | Not specified[7] |

Table 2: In Vivo Anti-Tumor Efficacy of Timosaponin AIII in Xenograft Mouse Models

| Cancer Type | Mouse Strain | Cell Line | Treatment Protocol | Key Findings |

| Breast Cancer | Nude mice | MDA-MB-231 | 2.5, 5, and 10 mg/kg TAIII for 24 days | Significant increase in the expression of CYP2B10, MDR1, and CYP3A11 in liver tissues.[2] |

| Colorectal Cancer | Not specified | HCT-15 | Not specified | Inhibition of tumor growth.[3] |

| Glioblastoma | Nude mice | GBM8401 | Not specified | Suppression of tumor growth.[4] |

| Gastric Cancer | Nude mice | AGS | 5 mg/kg and 10 mg/kg TAIII intraperitoneally every two days | Inhibition of tumor growth.[5] |

| Taxol-Resistant Cancers | Nude mice | A549/Taxol, A2780/Taxol | 2.5 and 5 mg/kg TAIII | Inhibition of tumor growth.[1] |

C. Experimental Protocols

1. Xenograft Tumor Model Protocol

This protocol is adapted from studies on Timosaponin AIII and general xenograft procedures.[1][2][5]

-

Animal Housing: House mice in a specific pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[2]

-

Cell Culture: Culture the selected human cancer cell line (e.g., MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Tumor Implantation:

-

Harvest cancer cells during the logarithmic growth phase.

-

Resuspend the cells in a sterile medium such as PBS.

-

Inject approximately 5 x 10^6 cells in a volume of 150 µL subcutaneously into the right flank of each mouse.[2]

-

-

Treatment Initiation:

-

Monitor tumor growth regularly using a digital caliper.

-

Once the tumor volume reaches approximately 100 mm³ (calculated as V = length × width²/2), randomly assign the mice to treatment and control groups.[2]

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., PBS with a small percentage of DMSO).

-